
Iron(III)bromidehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(III)bromidehydrate, also known as ferric bromide hydrate, is a chemical compound with the formula FeBr₃·xH₂O. This compound is a hydrated form of iron(III)bromide, which is a reddish-brown solid. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. It is used in various chemical reactions and industrial applications due to its properties as a Lewis acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(III)bromidehydrate can be synthesized through the direct reaction of iron with bromine in the presence of water. The reaction is highly exothermic and produces iron(III)bromide, which can then be hydrated: [ 2Fe + 3Br₂ + xH₂O \rightarrow 2FeBr₃·xH₂O ]
Another method involves the reaction of iron(III)sulfate with an alkali metal bromide in an aqueous solution, followed by evaporation and crystallization: [ Fe₂(SO₄)₃ + 6KBr + xH₂O \rightarrow 2FeBr₃·xH₂O + 3K₂SO₄ ]
Industrial Production Methods
In industrial settings, this compound is typically produced by the direct reaction of iron filings with bromine gas in the presence of water. The reaction is carried out in a controlled environment to manage the exothermic nature of the process. The resulting iron(III)bromide is then hydrated to form this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(III)bromidehydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Iron(III)bromide can act as an oxidizing agent in redox reactions.
Substitution Reactions: It is commonly used in halogenation reactions, where it acts as a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation-Reduction: Iron(III)bromide can oxidize alcohols to ketones in the presence of an appropriate reducing agent.
Substitution: In halogenation reactions, iron(III)bromide is used with bromine to brominate aromatic compounds.
Major Products Formed
Oxidation-Reduction: The major products include ketones and other oxidized organic compounds.
Substitution: The major products are brominated aromatic compounds.
Applications De Recherche Scientifique
Iron(III)bromidehydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in bromination reactions.
Biology: this compound is used in the preparation of various biological reagents.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form complexes with organic molecules.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Iron(III)bromidehydrate exerts its effects primarily through its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In bromination reactions, this compound activates bromine molecules, making them more reactive towards aromatic compounds. This activation lowers the activation energy required for the reaction, allowing it to proceed more efficiently.
Comparaison Avec Des Composés Similaires
Iron(III)bromidehydrate can be compared with other iron halides, such as iron(III)chloride and iron(III)iodide:
Iron(III)chloride: More stable and widely used in industrial applications. It is less hygroscopic compared to this compound.
Iron(III)iodide: Less stable due to the larger size of iodine atoms, making it less commonly used.
Similar Compounds
- Iron(III)chloride (FeCl₃)
- Iron(III)iodide (FeI₃)
- Iron(II)bromide (FeBr₂)
This compound is unique due to its specific reactivity and hygroscopic nature, making it suitable for specialized applications in both research and industry.
Propriétés
Formule moléculaire |
Br3FeH2O |
|---|---|
Poids moléculaire |
313.57 g/mol |
Nom IUPAC |
iron(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Clé InChI |
DXTPYZJKCNBJTG-UHFFFAOYSA-K |
SMILES canonique |
O.[Fe+3].[Br-].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
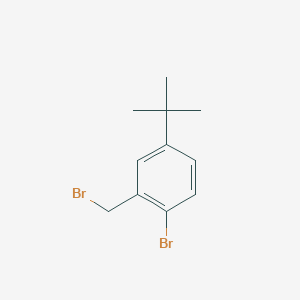
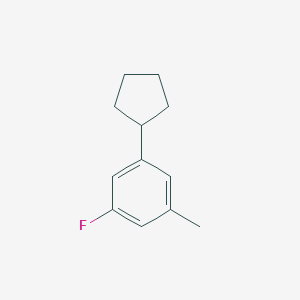
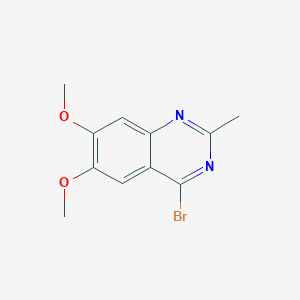
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)

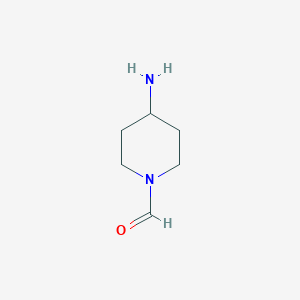
![2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13122790.png)
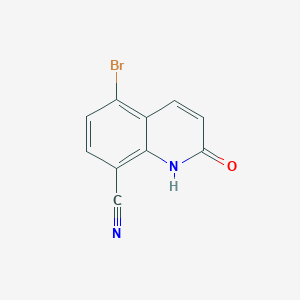
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
